

Technical Guide: tert-Butyl 2-amino-5-iodobenzoate (CAS Number 479344-77-1)

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Compound of Interest

Compound Name: *Tert-butyl 2-amino-5-iodobenzoate*

Cat. No.: *B3192958*

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Disclaimer: Publicly available information directly corresponding to CAS number 479344-77-1 is limited. This guide has been compiled using data from closely related structural analogs, including other esters of 2-amino-5-iodobenzoic acid and a tert-butyl variant with CAS number 668261-27-6. All data presented should be considered representative and handled with the understanding that it pertains to these analogs.

Introduction

Tert-butyl 2-amino-5-iodobenzoate is an organic compound belonging to the class of iodinated aromatic esters. Its structure features a benzene ring substituted with an amino group at the 2-position, an iodine atom at the 5-position, and a tert-butyl ester group at the 1-position. This combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The amino group provides a site for derivatization, the iodine atom is a key participant in cross-coupling reactions, and the tert-butyl ester acts as a sterically hindered protecting group for the carboxylic acid.^[1] These compounds are precursors for various heterocyclic systems and are explored in the development of therapeutic agents.

Chemical and Physical Properties

The quantitative data for **tert-butyl 2-amino-5-iodobenzoate** and its close analogs are summarized below. It is important to note that properties can vary between different ester forms.

Property	Value	Analog Compound/Source
Molecular Formula	C ₁₁ H ₁₄ INO ₂	Butyl 2-amino-5-iodobenzoate[1]
Molecular Weight	319.14 g/mol	Butyl 2-amino-5-iodobenzoate[1]
Density	1.586 g/cm ³	tert-butyl variant (CAS 668261-27-6)[1]
Boiling Point	360.3°C	tert-butyl variant (CAS 668261-27-6)[1]
Flash Point	171.73°C	tert-butyl variant (CAS 668261-27-6)[1]
Appearance	White to yellow solid	Methyl 2-amino-5-iodobenzoate
Melting Point	85°C	Methyl 2-amino-5-iodobenzoate

Spectroscopic Data (for Butyl 2-amino-5-iodobenzoate) [1]

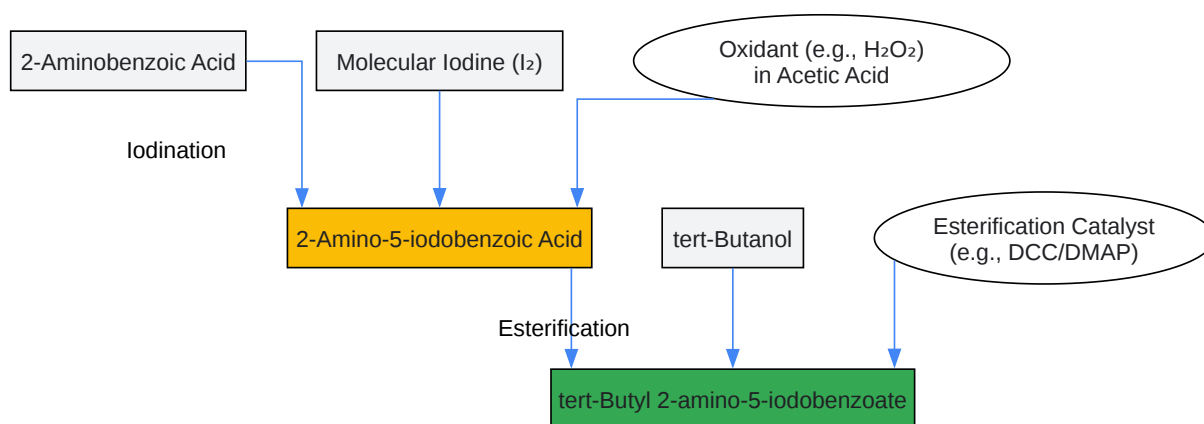
Spectrum	Peak Information
IR	~3371 cm ⁻¹ (N-H stretch), ~1689 cm ⁻¹ (C=O stretch)
¹ H NMR	(DMSO-d ₆): δ 7.70 (dd, J = 8.1 Hz, 1H, Ar-H), 6.76 (d, J = 8.4 Hz, 1H, Ar-H), 4.15 (t, J = 6.6 Hz, 2H, -OCH ₂)
¹³ C NMR	δ 167.9 (C=O), 151.8 (C-I), 109.4 (C-NH ₂)

Synthesis and Experimental Protocols

The synthesis of **tert-butyl 2-amino-5-iodobenzoate** typically proceeds in two main stages: the iodination of 2-aminobenzoic acid to form the key intermediate, 2-amino-5-iodobenzoic

acid, followed by the esterification of this intermediate to introduce the tert-butyl group.

Synthesis Workflow



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Caption: Proposed synthesis of **tert-butyl 2-amino-5-iodobenzoate**.

Experimental Protocol: Synthesis of 2-Amino-5-iodobenzoic Acid

This protocol is adapted from a patented method for the iodination of 2-aminobenzoic acid.[2]
[3]

Materials:

- 2-Aminobenzoic acid (145.6 mmol)
- Molecular iodine (72.8 mmol)
- 30% by weight aqueous solution of hydrogen peroxide (145.6 mmol)
- Acetic acid (150 mL)

- Water

Procedure:

- Combine 20.00 g (145.6 mmol) of 2-aminobenzoic acid and 18.51 g (72.8 mmol) of molecular iodine in 150 mL of acetic acid in a suitable reaction vessel.
- Stir the mixture to ensure homogeneity.
- Slowly add 16.53 mL (145.6 mmol) of a 30% hydrogen peroxide solution dropwise to the mixture.
- Heat the reaction mixture to 50°C and maintain stirring for 1 hour.
- After 1 hour, cool the reaction mixture and add it to 200 mL of water to precipitate the product.
- Collect the resulting crystals by filtration.
- Wash the crystals with water and dry to yield 2-amino-5-iodobenzoic acid.

Experimental Protocol: Synthesis of *tert*-Butyl 2-amino-5-iodobenzoate (General Procedure)

A specific protocol for this compound is not readily available. The following is a general Steglich esterification method, which is plausible for this transformation.^[1]

Materials:

- 2-Amino-5-iodobenzoic acid (1.0 eq)
- *tert*-Butanol (1.5 eq)
- Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- 4-Dimethylaminopyridine (DMAP) (0.1 eq)
- Dichloromethane (anhydrous)

Procedure:

- Dissolve 2-amino-5-iodobenzoic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Add DMAP (0.1 eq) to the solution.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate) to obtain the pure **tert-butyl 2-amino-5-iodobenzoate**.

Applications in Research and Development

Tert-butyl 2-amino-5-iodobenzoate is a versatile intermediate with significant potential in drug discovery and organic synthesis.

Role in Organic Synthesis

The iodine atom on the aromatic ring is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions.

- **Cross-Coupling Reactions:** The compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids),

Sonogashira (with terminal alkynes), and Ullmann (for biaryl ether synthesis) couplings.[1]

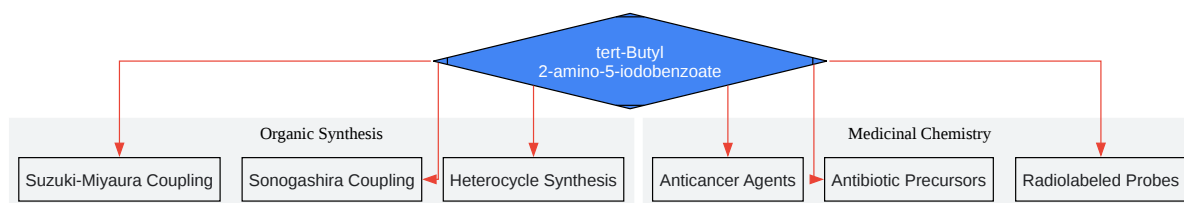
These reactions are fundamental in constructing complex molecular scaffolds.

- Heterocycle Formation: The amino and ester functionalities can be utilized in cyclization reactions to form important heterocyclic cores, such as quinazolinones or benzimidazoles.[1]

Potential in Medicinal Chemistry

The structural motif of iodinated aminobenzoic acid derivatives is found in several biologically active molecules.

- Precursor for Anticancer Agents: Iodinated aromatic compounds have been investigated for their potential cytotoxic effects, possibly through mechanisms like DNA intercalation.[1]
- Antibiotic Development: The core structure can be elaborated to target bacterial enzymes, such as DNA gyrase.[1]
- Radiolabeling: The presence of iodine allows for potential radiolabeling with isotopes of iodine (e.g., ^{123}I , ^{125}I , ^{131}I) for use in diagnostic imaging or radiotherapy.[1]



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Caption: Potential applications of the core chemical structure.

Safety and Handling

Specific safety data for CAS 479344-77-1 is unavailable. The following precautions are based on data for analogous compounds.

- General Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (e.g., safety glasses with side-shields or goggles).
- In case of contact:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.
 - Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
 - Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
- Incompatibilities: Avoid contact with strong oxidizing agents.
- Hazardous Decomposition Products: Upon combustion, may produce nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.

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References

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